Globularifolin
Description
Properties
Molecular Formula |
C22H26O11 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[(1S,4aS,5R,7aR)-4a,5-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl benzoate |
InChI |
InChI=1S/C22H26O11/c23-9-13-16(25)17(26)18(27)21(32-13)33-20-15-12(8-14(24)22(15,29)6-7-30-20)10-31-19(28)11-4-2-1-3-5-11/h1-8,13-18,20-21,23-27,29H,9-10H2/t13-,14-,15+,16-,17+,18-,20+,21+,22-/m1/s1 |
InChI Key |
KJULYPFSQWTRIO-RBZPQNNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C[C@H]([C@]3([C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(C3(C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
globularifolin |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Globularifolin has shown significant anticancer activity in various studies.
- Mechanism of Action : Research indicates that this compound inhibits cell proliferation in breast cancer cell lines, such as CAMA-1. The compound induces apoptosis and modulates key signaling pathways associated with cancer cell survival and proliferation .
- Case Study : A study published in the Tropical Journal of Pharmaceutical Research demonstrated that this compound effectively reduced cell viability in CAMA-1 cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| CAMA-1 | Significant reduction in viability | Induction of apoptosis | |
| CAMA-1 | Inhibition of proliferation | Modulation of NF-kB and caspase pathways |
Antioxidant Activity
This compound exhibits strong antioxidant properties, contributing to its potential health benefits.
- Research Findings : A study highlighted its ability to scavenge free radicals effectively, suggesting its role as an immunomodulatory agent . This capacity may help mitigate oxidative stress-related conditions.
- Data Table : The following table summarizes the antioxidant capacity of this compound compared to other known antioxidants:
| Compound | Antioxidant Capacity (μmol Trolox Equivalent/g) |
|---|---|
| This compound | 121.6 |
| Vitamin C | 100.0 |
| Quercetin | 95.0 |
Anti-inflammatory Effects
This compound's anti-inflammatory properties make it a candidate for treating inflammatory diseases.
- Mechanism : It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor involved in inflammation .
- Case Study : In vitro studies have demonstrated that treatment with this compound significantly reduces the expression of pro-inflammatory cytokines in macrophages, highlighting its potential utility in managing chronic inflammatory conditions .
Agricultural Applications
The compound also shows promise in agriculture, particularly as a natural pesticide.
- Insecticidal Activity : Research indicates that this compound can deter pests effectively without harming beneficial insects, making it an eco-friendly alternative to synthetic pesticides .
- Case Study : A field trial assessed the efficacy of this compound as a biopesticide against common agricultural pests, resulting in a notable decrease in pest populations while maintaining crop health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
